[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate
Overview
Description
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine ring.
Formation of the Acetate Ester: The final step involves esterification, where the phenyl group is acetylated using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated pyridines and nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl methyl ester: Similar structure but with a methyl ester group instead of an acetate ester.
2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate: Similar structure but with a propionate ester group.
Uniqueness
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate ester group, in particular, may influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
[2-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(22)24-16-7-3-2-6-15(16)18(23)21-12-10-20(11-13-21)17-8-4-5-9-19-17/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLOAPBGNAZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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